molecular formula C12H15F3O2 B8303898 4-Trifluoromethoxy-alpha-t-butylbenzyl alcohol

4-Trifluoromethoxy-alpha-t-butylbenzyl alcohol

Cat. No. B8303898
M. Wt: 248.24 g/mol
InChI Key: PLRHWDZTVFTMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04178460

Procedure details

To a solution of commercially available t-butyl magnesium chloride in THF (1.0 mol) is added at 38°-40° C. a solution of 4-trifluoromethoxybenzaldehyde (56 g, 0.4 mol) in THF (50 ml) under nitrogen atmosphere. The reaction solution is stirred at room temperature overnight and cautiously acidified with dilute sulfuric acid at 15°-20° C. Ether is added and the organic phase is washed with water, dried (Na2SO4) and evaporated to a gummy solid. The crude material is purified by silica gel chromatography to give the alcohol which is used in Example 25.
Name
t-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].[F:7][C:8]([F:19])([F:18])[O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1.S(=O)(=O)(O)O.CCOCC>C1COCC1>[F:7][C:8]([F:18])([F:19])[O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]([OH:15])[C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:12][CH:11]=1

Inputs

Step One
Name
t-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Name
Quantity
56 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a gummy solid
CUSTOM
Type
CUSTOM
Details
The crude material is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(OC1=CC=C(C(C(C)(C)C)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.